molecular formula C10H15NO3 B2428612 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1153362-11-8

1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2428612
CAS No.: 1153362-11-8
M. Wt: 197.234
InChI Key: XUFYOGMNCYGKGE-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1153362-11-8) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrrolidine ring, a common scaffold in medicinal chemistry known for its presence in numerous biologically active molecules and approved drugs . The structure is further substituted with a cyclopropane moiety, a functional group frequently used in drug design to fine-tune properties like metabolic stability, biological activity, and conformation . As part of the 5-oxopyrrolidine-3-carboxylic acid family, this compound serves as a versatile building block in organic synthesis. Researchers can utilize this material to develop novel derivatives, such as hydrazides and hydrazones, for screening in various biological assays . The carboxylic acid group allows for further chemical transformations, making it a valuable intermediate for creating a library of compounds for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-(1-cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6(7-2-3-7)11-5-8(10(13)14)4-9(11)12/h6-8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFYOGMNCYGKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of cyclopropylmethyl ketone with a suitable amine to form the pyrrolidine ring, followed by oxidation to introduce the ketone group and carboxylation to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts such as cobalt or palladium to ensure high yields and selectivity. The reaction conditions are optimized to maintain the integrity of the cyclopropyl group while introducing the necessary functional groups.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic (H₂SO₄) or catalytic (DCC/DMAP) conditions to form esters. For example, analogous 5-oxopyrrolidine-3-carboxylic acids yield methyl esters with >80% efficiency when treated with methanol/H₂SO₄ .

  • Amidation : Forms hydrazides or carboxamides upon reaction with hydrazine or isocyanates. A study demonstrated that condensation with hydrazine monohydrate in propan-2-ol produces hydrazide derivatives, pivotal for synthesizing azole or azine analogs .

Table 1: Carboxylic Acid Derivative Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
EsterificationMethanol, H₂SO₄, refluxMethyl ester85
Hydrazide formationHydrazine monohydrate, propan-2-ol, refluxHydrazide78
Carboxamide synthesisIsocyanates, methanol, RTCarboxamide65–72

Functionalization of the Pyrrolidone Ring

The 5-oxopyrrolidine core participates in ring-opening and substitution reactions:

  • Nucleophilic substitution : The cyclopropylethyl group at the 1-position influences steric and electronic effects. For example, halogenation at the 3-position of the benzene ring in similar compounds occurs via HCl/H₂O₂ treatment .

  • Reductive amination : The ketone group in the pyrrolidone ring can be reduced to a secondary alcohol, though this is less common due to ring stability .

Cyclopropane Ring Reactivity

The cyclopropylethyl substituent exhibits unique reactivity:

  • Ring-opening reactions : Under strong acidic or oxidative conditions (e.g., HNO₃), the cyclopropane ring may undergo cleavage, though this is typically avoided to preserve structural integrity .

  • Functional group tolerance : The cyclopropane moiety remains inert in most esterification/amidation conditions, enabling selective modifications at the carboxylic acid or pyrrolidone sites .

Condensation and Heterocycle Formation

The compound serves as a precursor for bioactive heterocycles:

  • Thiadiazole synthesis : Reaction of hydrazide derivatives with CS₂ or KOH yields 1,3,4-thiadiazole analogs, confirmed by IR (C=S stretch at 1206–1255 cm⁻¹) and NMR .

  • Antimicrobial derivatives : Carbothioamides derived from this scaffold show Gram-positive antibacterial activity (MIC: 16–32 µg/mL) .

Table 2: Biological Activity of Derivatives

DerivativeStructure ModificationsBiological ActivityMIC/IC₅₀Source
Carbothioamide 175-Chloro-2-hydroxyphenyl, thiadiazoleAntibacterial32 µg/mL
Ester 2b3,5-Dichloro substitutionAnticancer (A549 cells)38.3% viability reduction

Oxidation and Reduction Pathways

  • Oxidation : The pyrrolidone ring is resistant to further oxidation, but side-chain alcohols (if present) can be oxidized to ketones or carboxylic acids .

  • Reduction : Catalytic hydrogenation (e.g., Raney Ni) reduces nitro groups to amines in derivatives, as seen in related compounds .

Key Mechanistic Insights

  • Steric effects : The cyclopropylethyl group hinders electrophilic attacks at the 1-position, directing reactivity toward the carboxylic acid or pyrrolidone carbonyl .

  • Hydrogen bonding : The carboxylic acid and carbonyl groups facilitate interactions with biological targets, such as enzyme active sites .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine ring followed by carboxylation to introduce the carboxylic acid functional group. The cyclopropyl substituent is introduced through a selective alkylation process, which can be optimized to improve yields and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of this compound against various Gram-positive and Gram-negative bacteria. The compound has shown promising results against multidrug-resistant strains, making it a candidate for further development in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus16Moderate
Enterococcus faecalis32Moderate
Clostridioides difficile64Low
Escherichia coli128None

The Minimum Inhibitory Concentration (MIC) values indicate that while the compound is effective against some pathogens, its efficacy varies significantly depending on the specific strain and resistance mechanisms involved.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54925Apoptosis induction
MCF-730Cell cycle arrest

These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents.

Case Study: Antimicrobial Efficacy

A recent clinical study evaluated the efficacy of a derivative of this compound in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy, highlighting its potential as an alternative treatment option.

Case Study: Anticancer Research

In another study focusing on lung cancer, researchers treated A549 cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with accompanying changes in apoptosis-related markers such as caspase activation and PARP cleavage. This suggests that the compound not only inhibits tumor growth but also promotes programmed cell death in cancer cells.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity due to its unique steric and electronic properties, while the carboxylic acid and ketone groups can participate in hydrogen bonding and other interactions that stabilize the compound within the active site of the target.

Comparison with Similar Compounds

    Cyclopropylamine derivatives: Share the cyclopropyl group but differ in other functional groups.

    Pyrrolidine carboxylic acids: Similar pyrrolidine ring structure with different substituents.

    Ketone-containing carboxylic acids: Similar functional groups but different core structures.

Uniqueness: 1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its cyclopropyl group, pyrrolidine ring, ketone, and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(1-Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C9H13NO3C_9H_{13}NO_3 with a molecular weight of 183.21 g/mol. Its structural features include a pyrrolidine ring and a carboxylic acid group, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays : The compound was tested on A549 human lung adenocarcinoma cells using the MTT assay. Results indicated that it induces cell death in a concentration-dependent manner, comparable to standard chemotherapeutic agents like cisplatin .
  • Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is believed to occur through the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, showing promising results against a range of pathogens.

  • Pathogen Testing : The compound was screened against multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. It exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined using standard broth microdilution methods, revealing effective concentrations that inhibit bacterial growth significantly .

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR) and potential therapeutic applications.

CompoundActivity TypeCell Line / PathogenObserved Effect
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acidAnticancerA549 (lung cancer)Induced apoptosis at 100 µM
1-(Cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acidAntimicrobialStaphylococcus aureusModerate inhibition at MIC 64 µg/mL

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-cyclopropylethyl)-5-oxopyrrolidine-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane-containing precursors. For example, analogous pyrrolidine derivatives are synthesized by refluxing substituted hydrazines with carbonyl compounds in acetic acid, followed by catalytic hydrogenation to reduce double bonds (e.g., 56% yield for a related compound) . Purification typically involves recrystallization from ethanol or methanol. Key steps include optimizing reaction time (2.5–3 hours under reflux) and stoichiometric ratios of reactants like succinic anhydride .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) groups, with peaks at ~1700 cm⁻¹ (5-oxo group) and ~2500–3000 cm⁻¹ (broad O-H stretch) .
  • NMR : 1^1H NMR confirms cyclopropane protons (δ 0.5–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). 13^{13}C NMR resolves the carboxylic acid carbon (~175 ppm) and ketone carbon (~210 ppm) .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]+^+ = 392.4 for a related compound) .

Q. How does the cyclopropylethyl substituent influence the molecule’s physicochemical properties?

  • Methodological Answer : The cyclopropane ring introduces steric hindrance and rigidity, affecting solubility and reactivity. Computational modeling (e.g., DFT calculations) can predict bond angles and strain. Experimentally, logP values (measured via HPLC) indicate increased hydrophobicity compared to non-cyclopropane analogs .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents like cyclopropylethyl?

  • Methodological Answer :
  • Catalyst Screening : Use Pd/C or Raney Ni for selective hydrogenation to avoid over-reduction of the cyclopropane ring .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) for steps involving succinic anhydride coupling .

Q. How to resolve contradictions in 13^{13}13C NMR data for pyrrolidine derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or rotameric forms. Strategies include:
  • Variable-Temperature NMR : Identifies dynamic processes (e.g., ketone-enol tautomerism) by observing peak splitting at low temperatures .
  • Crystallography : Single-crystal X-ray diffraction (e.g., synchrotron data) provides unambiguous confirmation of the solid-state structure .

Q. What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :
  • DFT Calculations : Model the electrophilicity of the carbonyl carbon using Fukui indices. For example, the 5-oxo group shows higher electrophilicity (f+^+ = 0.12) than the carboxylic acid group .
  • Molecular Dynamics Simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways .

Q. How to design biological assays for evaluating its potential as a protease inhibitor?

  • Methodological Answer :
  • Enzyme Kinetics : Use fluorescence-based assays (e.g., FRET substrates) to measure IC50_{50} values against target proteases .
  • Docking Studies : AutoDock Vina predicts binding modes to active sites, guided by the compound’s conformational flexibility .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size <10 µm) .
  • Spill Management : Neutralize with sand or vermiculite, then dispose as hazardous waste .

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